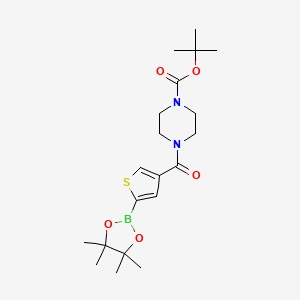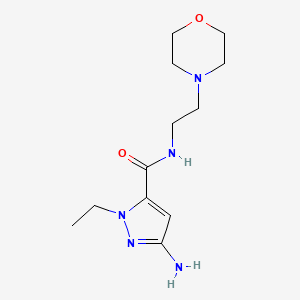![molecular formula C9H22NO4P B2451565 Bis(propan-2-yl) [(2-aminoethoxy)methyl]phosphonate CAS No. 169769-56-6](/img/structure/B2451565.png)
Bis(propan-2-yl) [(2-aminoethoxy)methyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(propan-2-yl) [(2-aminoethoxy)methyl]phosphonate is a chemical compound with the molecular formula C9H22NO4P and a molecular weight of 239.25 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H22NO4P/c1-8(2)13-15(11,14-9(3)4)7-12-6-5-10/h8-9H,5-7,10H2,1-4H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model for more detailed analysis.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and density were not found in the current search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Properties
- Bis(phosphonate) derivatives, like Bis(propan-2-yl) [(2-aminoethoxy)methyl]phosphonate, are synthesized as part of exploring new chemical compounds. For instance, symmetrical bis-phosphonates of acyclic nucleosides are prepared to study their potential biological activities, although no significant antiviral or cytostatic activity has been found so far in some studies (Vrbovská, Holý, Pohl, & Masojídková, 2006).
Applications in Biochemistry
- These compounds also find applications in biochemistry. For example, they are used in the synthesis of nucleoside phosphites, which are intermediates for phosphonate-modified nucleotide and oligonucleotide synthesis. Such modifications are important in the field of genetic research and molecular biology (Hosaka, Nakamura, Funakoshi, & Takaku, 1992).
Antiviral Research
- In antiviral research, various derivatives of this compound have been synthesized and evaluated for their potential as antiviral agents. This includes studies on prodrugs with improved oral bioavailability and targeting specific viral infections (Benzaria, Pelicano, Johnson, Maury, Imbach, Aubertin, Obert, & Gosselin, 1996).
Targeted Drug Delivery
- The synthesis of conjugates of bis(phosphonate) with biomolecules like oligoribonucleotides is an emerging area. Such conjugates are studied for targeted drug delivery, with applications in medical imaging and treatment of diseases. For example, a study demonstrated the bone-targeting ability of a bis(phosphonate) conjugate, which was monitored using positron emission tomography (PET) in rats (Jadhav, Käkelä, Bourgery, Rimpilä, Liljenbäck, Siitonen, Mäkilä, Laitala-Leinonen, Poijärvi-Virta, Lönnberg, Roivainen, & Virta, 2016).
Eigenschaften
IUPAC Name |
2-[di(propan-2-yloxy)phosphorylmethoxy]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22NO4P/c1-8(2)13-15(11,14-9(3)4)7-12-6-5-10/h8-9H,5-7,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUWIUTLNFFHRNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(COCCN)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22NO4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
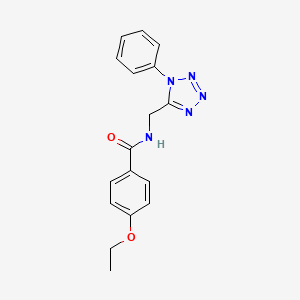

![N-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-nitrobenzamide](/img/structure/B2451484.png)
![6-chloro-5-methyl-N-[2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-4-yl]pyridine-3-sulfonamide](/img/structure/B2451487.png)


![3-(5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)propanoic acid](/img/structure/B2451491.png)
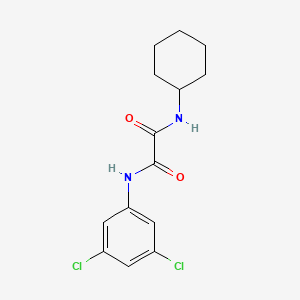
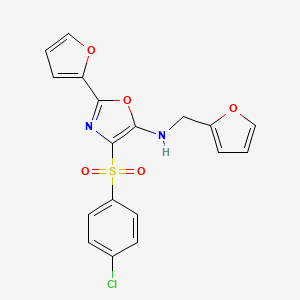
![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-((4-fluorophenyl)thio)ethanone](/img/structure/B2451499.png)

![furan-2-yl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2451503.png)
